GSK J5

Overview

Description

GSK-J5 is a chemical compound known for its role as an inhibitor of Schistosome and worm. It is a potent inhibitor that increases schistosomula mortality and adult worm motility and mortality, as well as egg oviposition, in a dose- and time-dependent manner . GSK-J5 is also used as a negative control compound for GSK-J4, which is a selective inhibitor of the histone H3 lysine 27 demethylase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK-J5 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving pyridine and pyrimidine derivatives .

Industrial Production Methods

Industrial production of GSK-J5 is carried out under controlled conditions to ensure high purity and yield. The compound is typically produced in a multi-step process that includes purification and quality control measures. The final product is available in various forms, including oil and crystalline solid, and is stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

GSK-J5 undergoes several types of chemical reactions, including:

Oxidation: GSK-J5 can be oxidized under specific conditions to form various oxidation products.

Reduction: The compound can be reduced to form different reduced derivatives.

Substitution: GSK-J5 can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of GSK-J5 .

Scientific Research Applications

GSK-J5 has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in studies involving histone demethylase inhibitors.

Biology: Employed in research on Schistosome and worm inhibition, as well as in studies on histone modification.

Medicine: Investigated for its potential therapeutic applications in treating parasitic infections and other diseases.

Industry: Utilized in the development of new drugs and chemical probes for various biological targets

Mechanism of Action

GSK-J5 exerts its effects by inhibiting the activity of specific enzymes, particularly histone demethylases. It targets the histone H3 lysine 27 demethylase, leading to alterations in histone methylation patterns. This inhibition affects gene expression and cellular processes, ultimately resulting in increased mortality and reduced motility of Schistosome and worm .

Comparison with Similar Compounds

Similar Compounds

GSK-J1: Another histone demethylase inhibitor with similar properties.

GSK-J2: A related compound used as a control in studies involving histone demethylase inhibitors.

GSK-J4: A selective inhibitor of histone H3 lysine 27 demethylase, closely related to GSK-J5

Uniqueness of GSK-J5

GSK-J5 is unique in its role as a negative control compound for GSK-J4. While GSK-J4 is a potent inhibitor of histone demethylase, GSK-J5 serves as an inactive isomer, making it valuable for comparative studies and validation of experimental results .

Biological Activity

GSK J5 is a chemical compound primarily recognized as an inactive isomer of GSK J4 and a cell-permeable ester derivative of the inactive control GSK J2. Its structural characteristics position it as a significant compound in the study of lysine-specific demethylase 6B (KDM6B), which is implicated in various cancers and inflammatory conditions. Despite its inactivity compared to its active counterpart GSK J4, this compound serves as a useful tool in research to understand the biological mechanisms influenced by KDM6B inhibition.

This compound, while classified as inactive, has been studied for its structural properties and potential indirect effects on biological pathways. It does not exhibit the same pharmacological effects as GSK J4, which has demonstrated significant anti-proliferative activity across various cancer cell lines. The primary focus of research involving this compound has been to delineate the differences in biological activity between it and its active analogs.

Comparative Biological Activity

The following table summarizes the comparative biological activities of GSK J4 and this compound based on available research findings:

Case Studies and Research Findings

- Inflammatory Response Modulation : Research indicates that while GSK J4 effectively inhibits pro-inflammatory cytokines in macrophages, this compound does not show any significant inhibitory effects on cytokine production when tested under similar conditions. For instance, GSK J4 reduced the expression of several LPS-induced cytokines, whereas this compound did not demonstrate any such activity .

- Structural Insights : The structural analysis of this compound reveals that it lacks the necessary functional groups to inhibit KDM6B effectively. This has been confirmed through various studies that assessed its interaction with histone demethylases and other epigenetic regulators, indicating that its inactivity is due to its inability to bind effectively to the target enzymes .

- Pharmacological Implications : Although this compound is inactive, it serves as a critical reference compound in pharmacological studies aimed at understanding the specificity and efficacy of KDM6B inhibitors like GSK J4. The comparative studies highlight the importance of structural modifications in determining biological activity .

Properties

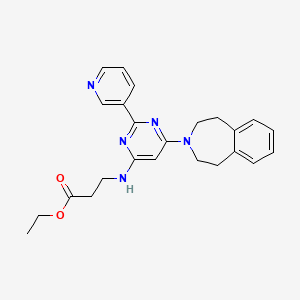

IUPAC Name |

ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2/c1-2-31-23(30)9-13-26-21-16-22(28-24(27-21)20-8-5-12-25-17-20)29-14-10-18-6-3-4-7-19(18)11-15-29/h3-8,12,16-17H,2,9-11,13-15H2,1H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPGVGSKBNXQDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC1=CC(=NC(=N1)C2=CN=CC=C2)N3CCC4=CC=CC=C4CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.